molecular formula C9H7BrN2O2 B1523494 methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate CAS No. 1167055-69-7

methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Cat. No.: B1523494
CAS No.: 1167055-69-7
M. Wt: 255.07 g/mol
InChI Key: ASIOHJVXERFKNL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes involved in cellular metabolism, such as kinases and proteases. These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit signaling pathways such as MAPK and PI3K/Akt, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate enzymes such as cytochrome P450s, which play a crucial role in drug metabolism. Additionally, this compound can affect the levels of metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. This compound can accumulate in specific tissues, leading to localized effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Additionally, the compound can be found in the cytoplasm and mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate typically involves the bromination of a pyrrolo[3,2-c]pyridine derivative followed by esterification. One common method includes the reaction of 3-bromo-1H-pyrrolo[3,2-c]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,2-c]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
  • 1H-Pyrazolo[3,4-b]pyridines
  • 4-(Bromomethyl)pyridine

Uniqueness

Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups This combination provides distinct reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(10)4-12-6(7)2-3-11-8/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIOHJVXERFKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210538
Record name Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-69-7
Record name Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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